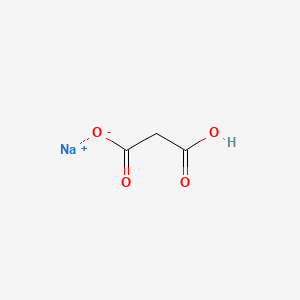

Monosodium malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Monosodium malonate, also known as this compound, is a useful research compound. Its molecular formula is C3H3NaO4 and its molecular weight is 126.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Alkylation and Nucleophilic Substitution Reactions

Monosodium malonate participates in alkylation reactions due to its enolate-forming capability. The malonate anion acts as a nucleophile in Sₙ2 reactions with alkyl halides, forming substituted malonate derivatives.

Key Reaction Pathway:

-

Deprotonation :

C3H3NaO4+Base→Na+[CH COO−)CH2COO−]+HBase+

this compound reacts with strong bases (e.g., NaH) to form a resonance-stabilized enolate: -

Alkylation :

Na+[CH COO−)CH2COO−]+R X→Na+[R CH COO−)CH2COO−]+X−

The enolate attacks alkyl halides (e.g., bromobutane), yielding monoalkylated products:

Optimization Data for Alkylation :

| Condition | Yield (%) | Selectivity (Mono:Di) |

|---|---|---|

| DMF, 1.0 M, rt | 55 | 3:1 |

| DMF, 0.5 M, rt | 75 | 5:1 |

| THF, 0.5 M, rt | 60 | 2:1 |

Decarboxylation and Thermal Decomposition

This compound undergoes decarboxylation upon heating, forming acetic acid derivatives:

Na+[CH2(COO−)2]ΔCH3COO−Na++CO2↑

Thermal Stability :

-

Decomposition Temperature : >135°C (melting point).

-

Products : Sodium acetate, carbon dioxide, and water.

Condensation Reactions

This compound participates in Knoevenagel condensations with aldehydes or ketones to form α,β-unsaturated carboxylic acids:

Na+[CH2(COO−)2]+RCHO→RCH CHCOO−Na++H2O+CO2↑

Example Reaction :

-

Substrate : Benzaldehyde.

-

Product : Cinnamic acid (isolated as sodium salt).

Acid-Base Reactions in Aerosols

This compound reacts with nitrate salts (e.g., NaNO₃) in atmospheric aerosols, displacing nitric acid (HNO₃):

Na+[CH2(COO−)2]+NaNO3→Na2[CH2(COO−)2]+HNO3↑

Experimental Observations :

-

Chloride Depletion : Mixed NaCl/malonate particles release gaseous HCl.

-

FTIR Confirmation : Bands at 1,580 cm⁻¹ (νₐₛ(COO⁻)) confirm malonate formation.

Biochemical Interactions

This compound acts as a competitive inhibitor of succinate dehydrogenase (SDH) in the tricarboxylic acid (TCA) cycle:

SDH+Malonate2−→SDH Malonate complex(Ki=0.2μM)

Metabolic Effects :

-

Urinary Excretion : Rats treated with this compound exhibit elevated urinary malonate (2.5× control levels).

-

Enzyme Inhibition : Disrupts mitochondrial electron transport, reducing ATP synthesis.

pH-Dependent Solubility and Hydration

This compound exhibits pH-sensitive solubility:

Propriétés

Numéro CAS |

2922-55-6 |

|---|---|

Formule moléculaire |

C3H3NaO4 |

Poids moléculaire |

126.04 g/mol |

Nom IUPAC |

sodium;3-hydroxy-3-oxopropanoate |

InChI |

InChI=1S/C3H4O4.Na/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1 |

Clé InChI |

LXWZLYDXYCQRJT-UHFFFAOYSA-M |

SMILES |

C(C(=O)O)C(=O)[O-].[Na+] |

SMILES canonique |

C(C(=O)O)C(=O)[O-].[Na+] |

Synonymes |

dithallium malonate malonate malonic acid malonic acid, 1,3-(14)C2-labeled malonic acid, 2-(14)C-labeled malonic acid, diammonium salt malonic acid, dipotassium salt malonic acid, disodium salt malonic acid, disodium salt, 1-(14)C-labeled malonic acid, dithallium salt malonic acid, monocalcium salt malonic acid, monosodium salt malonic acid, potassium salt malonic acid, sodium salt monosodium malonate thallium malonate thallous malonate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.